
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, also known as CPP-115, is a potent and selective drug that has been researched for its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been found to have similar effects, but with improved pharmacokinetic properties.
作用机制
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can reduce neuronal excitability and prevent seizures and other neurological disorders.
Biochemical and Physiological Effects:
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to reduced neuronal activity and increased inhibition. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors. These effects contribute to the drug's antiepileptic and analgesic properties.
实验室实验的优点和局限性
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments, including its potency and selectivity. It has been found to be highly effective in animal models of various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can be toxic at high doses, and its pharmacokinetic properties can vary depending on the administration route.
未来方向
There are several potential future directions for research on N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide. One area of interest is its potential use in addiction treatment. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential use in humans. Another area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been found to have antipsychotic effects in animal models, and further research could explore its potential use in humans. Additionally, research could focus on developing new derivatives of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide with improved pharmacokinetic properties and reduced toxicity.
合成方法
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process has been optimized to achieve high yields and purity. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have antiepileptic, antipsychotic, and analgesic effects. N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(9-12-5-8-23-11-12)18-14-3-6-21(7-4-14)16-10-15(19-20-16)13-1-2-13/h5,8,10-11,13-14H,1-4,6-7,9H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLNVEBISVMMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

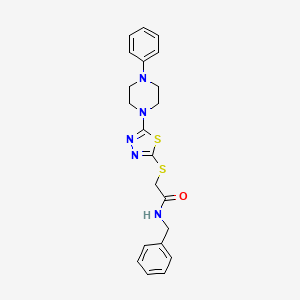
![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)
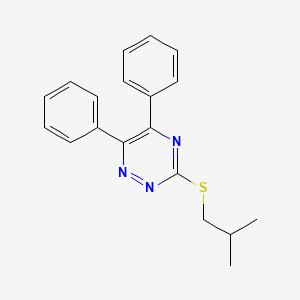
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate](/img/structure/B2676896.png)
![N-[(2-methoxyphenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B2676899.png)
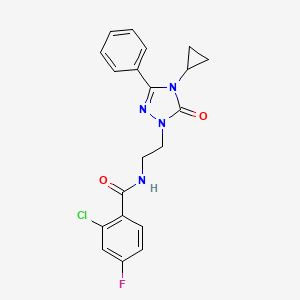
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2676901.png)
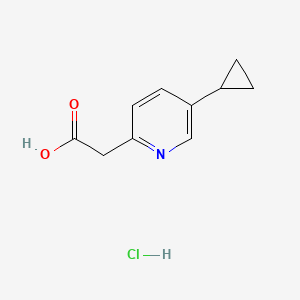
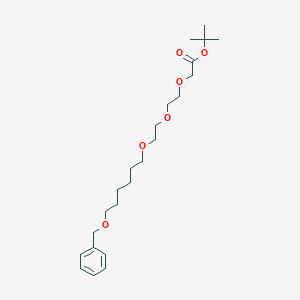
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)
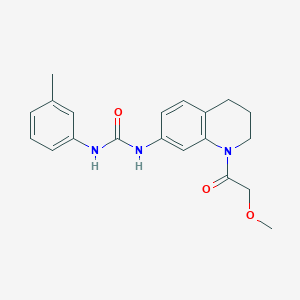
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)